molecular formula C8H5Br2N B7724011 1,3-Dibromo-2-isocyano-5-methylbenzene CAS No. 730971-40-1

1,3-Dibromo-2-isocyano-5-methylbenzene

Cat. No.: B7724011
CAS No.: 730971-40-1
M. Wt: 274.94 g/mol
InChI Key: AOKOCZWUHBJDPJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-isocyano-5-methylbenzene is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzene, where two bromine atoms and one isocyano group are substituted at the 1, 3, and 2 positions, respectively, along with a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-isocyano-5-methylbenzene can be synthesized through a multi-step process involving the bromination and isocyanation of a suitable precursor. One common method involves the bromination of 2-isocyano-5-methylbenzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions . The reaction typically requires a solvent like dichloromethane and may be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-isocyano-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, products may include amines, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the isocyano group.

    Reduction Products: Reduced forms of the isocyano group.

Scientific Research Applications

1,3-Dibromo-2-isocyano-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-dibromo-2-isocyano-5-methylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The isocyano group can participate in various interactions, including coordination with metal ions or acting as a ligand in catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-2-isocyano-5-methylbenzene is unique due to the presence of both bromine and isocyano groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

1,3-dibromo-2-isocyano-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKOCZWUHBJDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+]#[C-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282117
Record name 1,3-Dibromo-2-isocyano-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730971-40-1
Record name 1,3-Dibromo-2-isocyano-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-isocyano-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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